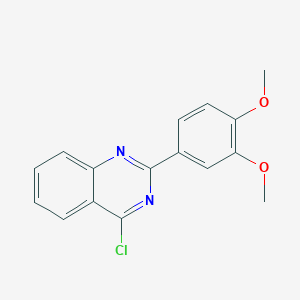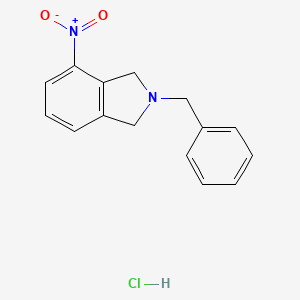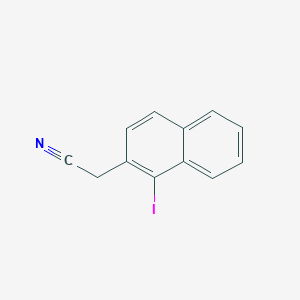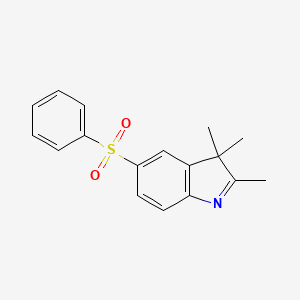![molecular formula C23H38N2O10 B11835281 methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4'R,5R)-2,2,2',2'-tetramethyl-[4,4'-bi(1,3-dioxolan)]-5-yl)pentanoate](/img/structure/B11835281.png)
methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4'R,5R)-2,2,2',2'-tetramethyl-[4,4'-bi(1,3-dioxolan)]-5-yl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4’R,5R)-2,2,2’,2’-tetramethyl-[4,4’-bi(1,3-dioxolan)]-5-yl)pentanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as acetamido, tert-butoxycarbonyl, and dioxolan rings. Its unique configuration and properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4’R,5R)-2,2,2’,2’-tetramethyl-[4,4’-bi(1,3-dioxolan)]-5-yl)pentanoate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include acetic anhydride, tert-butyl chloroformate, and dioxolan derivatives. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure efficiency and cost-effectiveness. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities. The industrial process also involves purification steps such as crystallization, filtration, and chromatography to achieve the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4’R,5R)-2,2,2’,2’-tetramethyl-[4,4’-bi(1,3-dioxolan)]-5-yl)pentanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4’R,5R)-2,2,2’,2’-tetramethyl-[4,4’-bi(1,3-dioxolan)]-5-yl)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4’R,5R)-2,2,2’,2’-tetramethyl-[4,4’-bi(1,3-dioxolan)]-5-yl)pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate: A related compound with similar functional groups but different stereochemistry.
(2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Another compound with a similar core structure but different substituents.
Uniqueness
Methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4’R,5R)-2,2,2’,2’-tetramethyl-[4,4’-bi(1,3-dioxolan)]-5-yl)pentanoate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H38N2O10 |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
methyl (4S,5R)-5-acetamido-5-[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopentanoate |
InChI |
InChI=1S/C23H38N2O10/c1-12(26)24-16(13(10-14(27)19(28)30-9)25-20(29)35-21(2,3)4)18-17(33-23(7,8)34-18)15-11-31-22(5,6)32-15/h13,15-18H,10-11H2,1-9H3,(H,24,26)(H,25,29)/t13-,15+,16+,17+,18+/m0/s1 |
InChI-Schlüssel |
ODALWTYZONXNOQ-CZIOMAOESA-N |
Isomerische SMILES |
CC(=O)N[C@@H]([C@@H]1[C@H](OC(O1)(C)C)[C@H]2COC(O2)(C)C)[C@H](CC(=O)C(=O)OC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(=O)NC(C1C(OC(O1)(C)C)C2COC(O2)(C)C)C(CC(=O)C(=O)OC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






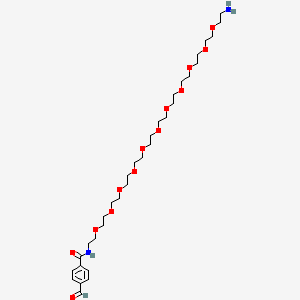
![2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]-](/img/structure/B11835220.png)
